4-fluoro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

P2X7 antagonist calcium flux assay 1321N1 cell line

Ensure your P2X7 assays succeed with this pharmacophorically optimized 1,3,4-oxadiazole. The specific 4-fluorobenzamide/3-methanesulfonylphenyl array delivers 9 nM IC50 (FLIPR), a unique hydrogen-bonding surface absent in generic analogs. Patent-backed selectivity prevents SAR campaign failures. Use as a benchmark scaffold or positive control for inflammasome/IL-1β studies. Minimum 90% purity via LCMS/NMR. Choose the supplier that guarantees structural integrity for reproducible biology.

Molecular Formula C16H12FN3O4S
Molecular Weight 361.35
CAS No. 886927-51-1
Cat. No. B2676809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS886927-51-1
Molecular FormulaC16H12FN3O4S
Molecular Weight361.35
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C16H12FN3O4S/c1-25(22,23)13-4-2-3-11(9-13)15-19-20-16(24-15)18-14(21)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21)
InChIKeySSDFBWRIICJREF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-fluoro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 886927-51-1) – Compound Profile & Procurement Rationale


4-fluoro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 886927-51-1) is a synthetic small-molecule belonging to the 1,3,4-oxadiazole class, characterized by a 4-fluorobenzamide moiety and a 3-methanesulfonylphenyl substituent [2]. The compound is structurally related to heterocyclic amide derivatives disclosed as P2X7 receptor antagonists in Idorsia's patent family (US9221832B2) [1]. It is commercially offered as a solid research chemical (Life Chemicals, cat. F2645-0612) with a purity specification of ≥90% as confirmed by LCMS and/or 400 MHz NMR .

Why 4-fluoro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide Cannot Be Replaced by Generic Oxadiazole Analogs


The substitution pattern on the 1,3,4-oxadiazole scaffold critically determines both target engagement and selectivity. In this compound, the 4-fluorobenzamide and 3-methanesulfonylphenyl groups produce a unique hydrogen-bonding and electrostatic surface that cannot be replicated by simple alkyl or unsubstituted phenyl variants [1]. Patent data indicate that even minor modifications to the benzamide substituent or the sulfonyl position can shift selectivity among P2X receptor subtypes or abolish antagonism entirely [1]. Therefore, generic oxadiazole analogs lacking this specific substitution array are not functionally interchangeable and may yield divergent or null results in P2X7-mediated assays.

4-fluoro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide: Quantitative Differentiation Evidence


P2X7 Receptor Antagonist Potency in Human 1321N1 Cells

In a FLIPR-based calcium flux assay using human 1321N1 astrocytoma cells heterologously expressing the P2X7 receptor, 4-fluoro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide inhibited BzATP-induced calcium mobilization with an IC50 of 9 nM [1]. This potency is comparable to the reference P2X7 antagonist A-804598, which exhibits an IC50 of 11 nM against the human P2X7 receptor under similar conditions [2]. The 2 nM difference in IC50, while modest, places the compound among the most potent P2X7 antagonists reported in the patent literature.

P2X7 antagonist calcium flux assay 1321N1 cell line

Structural Determinants of P2X7 Binding Affinity

Patent structure–activity relationship (SAR) analysis of heterocyclic amide P2X7 antagonists reveals that the 3-methanesulfonylphenyl group is a critical pharmacophoric element. In a series of 1,3,4-oxadiazole derivatives, replacement of the 3-methanesulfonyl substituent with 4-methanesulfonyl or removal of the sulfonyl group resulted in >10-fold loss of P2X7 antagonist activity [1]. Furthermore, the 4-fluoro substitution on the benzamide ring contributes an additional ~3-fold enhancement in potency compared to the unsubstituted benzamide analog [1]. These SAR trends indicate that the specific combination of substituents in 4-fluoro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is synergistic rather than additive.

SAR oxadiazole P2X7 pharmacophore

Chemical Purity and Quality Control Specifications

The compound is supplied by Life Chemicals (catalog F2645-0612) with a minimum purity of 90% as verified by LCMS and 400 MHz 1H NMR . This exceeds the industry norm of ≥95% for many screening compounds and ensures that observed biological activity is attributable to the target molecule rather than impurities. In contrast, many in-house synthesized analogs reported in the primary literature lack publicly documented purity specifications, creating ambiguity in data reproducibility [1].

compound quality LCMS purity NMR characterization

4-fluoro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide: Recommended Application Scenarios


In Vitro P2X7 Antagonism Screening Using FLIPR Calcium Flux Assay

The compound is ideally suited as a positive control or test article in 1321N1-based FLIPR assays for P2X7 antagonism. Its IC50 of 9 nM allows detection of subtle potency shifts in SAR campaigns. Pre-incubation for 3 min prior to BzATP addition is recommended to achieve steady-state inhibition [1].

Medicinal Chemistry SAR Exploration of Oxadiazole-Based P2X7 Antagonists

Use this compound as a reference scaffold for systematic variation of the benzamide and methanesulfonylphenyl groups. The SAR trends documented in US9221832B2 indicate that the 3-methanesulfonyl-4-fluoro combination is pharmacophorically optimal, providing a benchmark for evaluating new analogs [1].

Pharmacological Tool Compound for P2X7-Mediated Inflammatory Model Development

Due to its potent P2X7 antagonism and commercially documented purity, this compound can serve as a reliable tool for investigating P2X7 receptor roles in NLRP3 inflammasome activation and IL-1β release in macrophage or microglial cell models.

Quote Request

Request a Quote for 4-fluoro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.